Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a benzoate ester, and a sulfamoyl group
Mechanism of Action
Target of Action
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate is a complex compound that likely interacts with multiple targets. Thiophene derivatives, a key component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, potentially including the inhibition of key enzymes or the modulation of cellular signaling pathways .
Result of Action
Based on the known activities of thiophene derivatives, it can be hypothesized that this compound may have a variety of effects at the molecular and cellular level, potentially including the inhibition of cell proliferation, the modulation of inflammatory responses, or the disruption of microbial growth .
Action Environment
The action, efficacy, and stability of this compound may be influenced by a variety of environmental factors. These could include the pH of the local environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or organisms . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation reactions.
Attachment of the Benzoate Ester: The benzoate ester can be formed through esterification reactions involving benzoic acid and methanol.
Formation of the Sulfamoyl Group: The sulfamoyl group can be introduced through sulfonation reactions involving sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)benzoate is unique due to its combination of a thiophene ring, a benzoate ester, and a sulfamoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-16(19,9-12-7-8-23-10-12)11-17-24(20,21)14-5-3-13(4-6-14)15(18)22-2/h3-8,10,17,19H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGBYWHCGDMLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.